2(3H)-Benzoxazolone, 3-(3-chloropropyl)-
Overview
Description
2(3H)-Benzoxazolone, 3-(3-chloropropyl)- is a heterocyclic organic compound that features a benzoxazolone core with a 3-chloropropyl substituent at the nitrogen atom
Mechanism of Action
Target of Action
Related compounds such as 3-chloropropyl isocyanate and (3-Chloropropyl)trimethoxysilane have been used in various chemical reactions, suggesting that they may interact with a variety of biological targets
Mode of Action
The mode of action of 2(3H)-Benzoxazolone, 3-(3-chloropropyl)- is currently unknown. Given its structural similarity to other chloropropyl compounds, it may interact with its targets through nucleophilic substitution . .
Biochemical Pathways
Related compounds such as tris(chloropropyl) phosphate (tcpp) have been found in environmental samples , suggesting that they may have widespread effects on various biochemical pathways
Pharmacokinetics
Related compounds such as 2-(3-chloropropyl)-2-methyl-1,3-dioxolane and 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one have been synthesized, suggesting that they may have similar pharmacokinetic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 3-(3-chloropropyl)- typically involves the acylation of 2-aminophenol with 3-chloropropionyl chloride, followed by cyclization in the presence of polyphosphoric acid . The reaction conditions generally include:
Temperature: Moderate heating to facilitate the cyclization process.
Solvent: Dichloromethane or other suitable organic solvents.
Catalyst: Polyphosphoric acid or other strong acids to promote cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 3-(3-chloropropyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzoxazolone core can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Conditions typically involve moderate heating and the use of polar solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazolones depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of the benzoxazolone core.
Reduction Reactions: Reduced forms of the compound with different functional groups.
Scientific Research Applications
2(3H)-Benzoxazolone, 3-(3-chloropropyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
- 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one
Uniqueness
2(3H)-Benzoxazolone, 3-(3-chloropropyl)- is unique due to its benzoxazolone core, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
3-(3-chloropropyl)-1,3-benzoxazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRABBWWLDWGYGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434517 | |
Record name | N-(3-chloropropyl)-2-benzoxazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18845-22-2 | |
Record name | N-(3-chloropropyl)-2-benzoxazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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